molecular formula C16H11ClFNO B8775251 1-Benzyloxy-7-chloro-6-fluoro-isoquinoline CAS No. 923022-55-3

1-Benzyloxy-7-chloro-6-fluoro-isoquinoline

Cat. No. B8775251
CAS RN: 923022-55-3
M. Wt: 287.71 g/mol
InChI Key: MEYHERQCARSMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxy-7-chloro-6-fluoro-isoquinoline is a useful research compound. Its molecular formula is C16H11ClFNO and its molecular weight is 287.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyloxy-7-chloro-6-fluoro-isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyloxy-7-chloro-6-fluoro-isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

923022-55-3

Product Name

1-Benzyloxy-7-chloro-6-fluoro-isoquinoline

Molecular Formula

C16H11ClFNO

Molecular Weight

287.71 g/mol

IUPAC Name

7-chloro-6-fluoro-1-phenylmethoxyisoquinoline

InChI

InChI=1S/C16H11ClFNO/c17-14-9-13-12(8-15(14)18)6-7-19-16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

MEYHERQCARSMET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC3=CC(=C(C=C32)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Chloro-6-fluoro-2H-isoquinolin-1-one (prepared according to WO 2007/012422; 52.2 g) was dissolved in THF (1 L). After addition of silver carbonate (145.5 g) and benzyl bromide (40.6 mL), the mixture was stirred at room temperature overnight. Another 6.2 mL of benzyl bromide were added and the mixture was stirred at 70° C. for 2 h. After cooling down to room temperature, the reaction mixture was diluted by addition of 1 L of ethyl acetate and filtered over celite. The filter cake was washed thoroughly, the organic layer was evaporated and subjected to silica gel chromatography (n-heptanes: methyl tert. butyl ether) to give 27.8 g of the title compound 1. Rt=3.73 min (Method 1). Detected mass: 288.1 (M+H+).
Quantity
52.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
6.2 mL
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reactant
Reaction Step Two
Quantity
1 L
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reactant
Reaction Step Three
Quantity
40.6 mL
Type
reactant
Reaction Step Four
Quantity
145.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

14.74 g (74.6 mmol) of 7-chloro-6-fluoro-2H-isoquinolin-1-one (7) were dissolved in 150 ml of toluene. After addition of 30.86 g (111.9 mmol) of silver carbonate and 15.31 g (89.5 mmol) of benzyl bromide, the mixture was stirred at 80° C. for 3 h. After cooling down to room temperature, the reaction mixture was filtered and the filtrate was evaporated. The residue was dissolved in dichloromethane and washed with water, dried with magnesium sulfate and evaporated. Final purification by preparative HPLC gave 11.63 g of the title compound. Rt=2.51 min (Method B). Detected mass: 288.1/290.1 (M+H+).
Quantity
14.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step Two
Quantity
30.86 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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